5-(2-Iodophenyl)-1,3,4-oxadiazol-2(3H)-one
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Overview
Description
5-(2-Iodophenyl)-1,3,4-oxadiazol-2(3H)-one: is an organic compound belonging to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This compound is characterized by the presence of an iodophenyl group attached to the oxadiazole ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Iodophenyl)-1,3,4-oxadiazol-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-iodobenzoic acid hydrazide with carbon disulfide and potassium hydroxide, followed by cyclization with an appropriate reagent such as phosphorus oxychloride.
Reaction Conditions:
Reagents: 2-iodobenzoic acid hydrazide, carbon disulfide, potassium hydroxide, phosphorus oxychloride.
Solvents: Common solvents include ethanol or acetonitrile.
Temperature: Reactions are typically conducted at elevated temperatures (80-100°C) to facilitate cyclization.
Time: Reaction times can vary from a few hours to overnight, depending on the specific conditions and reagents used.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(2-Iodophenyl)-1,3,4-oxadiazol-2(3H)-one: undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Oxidation and Reduction: The oxadiazole ring can undergo oxidation or reduction under specific conditions, leading to the formation of different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, thiols, and alkyl halides. Reactions are typically conducted in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures (50-80°C).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions include substituted oxadiazoles, reduced or oxidized derivatives, and various heterocyclic compounds depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(2-Iodophenyl)-1,3,4-oxadiazol-2(3H)-one: has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(2-Iodophenyl)-1,3,4-oxadiazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structure and functional groups. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cellular pathways involved in cancer cell proliferation.
Comparison with Similar Compounds
2-Iodophenol: An aromatic compound with similar iodine substitution but lacking the oxadiazole ring.
1,3,4-Oxadiazole: The parent compound of the oxadiazole family, without the iodophenyl group.
2-Iodo-1,3,4-thiadiazole: A sulfur-containing analog with similar structural features.
Uniqueness:
5-(2-Iodophenyl)-1,3,4-oxadiazol-2(3H)-one: is unique due to the combination of the iodophenyl group and the oxadiazole ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
5-(2-iodophenyl)-3H-1,3,4-oxadiazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5IN2O2/c9-6-4-2-1-3-5(6)7-10-11-8(12)13-7/h1-4H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGXIRBYXOKRIKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=O)O2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5IN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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